molecular formula C11H16O7 B133745 2-Deoxy-D-ribose 1,3,4-Triacetate CAS No. 4258-01-9

2-Deoxy-D-ribose 1,3,4-Triacetate

Cat. No.: B133745
CAS No.: 4258-01-9
M. Wt: 260.24 g/mol
InChI Key: DJXJTSGHFMVUCG-AXFHLTTASA-N
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Mechanism of Action

Target of Action

The primary target of 2-Deoxy-D-ribose 1,3,4-Triacetate (2dDR) is the endothelial cells involved in angiogenesis . Angiogenesis is a highly ordered physiological process regulated by the interaction of endothelial cells with an extensive variety of growth factors, extracellular matrix components, and mechanical stimuli .

Mode of Action

2dDR interacts with its targets by promoting proliferation, migration, and tube formation of human aortic endothelial cells (HAECs) in a dose-dependent manner . It has been shown to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .

Biochemical Pathways

The biochemical pathways affected by 2dDR are primarily those involved in angiogenesis. It is proposed that deoxyribose is oxidized to deoxyribonate, further oxidized to ketodeoxyribonate, and then cleaved to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is used by diverse bacteria for the catabolism of 2-deoxy-D-ribose and 2-deoxy-D-ribonate .

Pharmacokinetics

It is known that the compound is soluble in chloroform and toluene , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2dDR’s action include the promotion of proliferation, migration, and tube formation of HAECs . It also induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .

Action Environment

It is known that the compound is stable on storage , which may influence its efficacy and stability in different environments.

Biochemical Analysis

Biochemical Properties

2-Deoxy-D-ribose 1,3,4-Triacetate interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the synthesis and increase the efflux of glutathione, a crucial antioxidant in cells. This interaction suggests that this compound may play a role in regulating oxidative stress in cells.

Cellular Effects

The effects of this compound on cells are primarily related to its impact on glutathione levels. By inhibiting the synthesis and increasing the efflux of glutathione, this compound can induce apoptosis. This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to oxidative stress and cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with glutathione. It inhibits the synthesis of glutathione and increases its efflux from cells. This can lead to an increase in oxidative stress within the cell, potentially triggering apoptosis.

Metabolic Pathways

It is known to interact with glutathione, suggesting it may be involved in pathways related to oxidative stress

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-D-ribose 1,3,4-Triacetate typically involves the acetylation of 2-deoxy-D-ribose. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at room temperature and yields the triacetate derivative after purification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity. The compound is often produced under Good Manufacturing Practice (GMP) conditions to meet the quality standards required for pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-D-ribose 1,3,4-Triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of deacetylated ribose .

Scientific Research Applications

2-Deoxy-D-ribose 1,3,4-Triacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Deoxy-D-ribose 1,3,4-Triacetate can be compared with other similar compounds such as:

Uniqueness: The presence of three acetyl groups in this compound enhances its stability and solubility, making it more suitable for certain applications compared to its non-acetylated counterparts .

Properties

IUPAC Name

[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXJTSGHFMVUCG-AXFHLTTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431878
Record name 2-Deoxy-D-ribose 1,3,4-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4258-01-9
Record name 2-Deoxy-D-ribose 1,3,4-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.56 g, 1.44 mmol) in CH3CN, was added neat 2,2,2-trifluoroethylamine (0.236 g, 1.74 mmol), dropwise. The reaction was stirred at room temperature until complete by TLC (3 h). The reaction was quenched with saturated aqueous NaHCO3 (15 mL). The aqueous layer was then extracted three times with DCM, and the organic layers were combined, dried with MgSO4, filtered and concentrated. The concentrated mixture was purified via flash column chromatography in a solvent system of 1:1 EtOAc and hexanes, providing (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-(3,2,2,2-trifluoroethyl)thioureido)-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.576 g, 81% yield). 1H NMR (500 MHz, CDCl3) δ 2.00 (6H, s), 2.04 (s, 3H), 3.87-3.90 (m, 1H), 4.03-4.11 (m, 1H), 4.20-4.26 (m, 2H), 4.36 (s, 1H), 5.07 (t, 1H, J=9.6 Hz), 5.27 (t, 1H, J=9.8 Hz), 5.73 (d, 1H, J=8.5 Hz), 6.75 (s, 2H).
Name
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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